3-(2-(n-Propylamino)ethyl)indole monohydrochloride
Description
Properties
CAS No. |
63938-70-5 |
|---|---|
Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-propylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-8-14-9-7-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,14-15H,2,7-9H2,1H3;1H |
InChI Key |
VEYNBEGBMWVEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization and Side Chain Introduction
The key step in the synthesis is the attachment of the 2-(n-propylamino)ethyl group at the 3-position of the indole ring. This can be achieved through:
- Alkylation of 3-(2-bromoethyl)indole with n-propylamine under basic conditions.
- Reductive amination of 3-(2-oxoethyl)indole with n-propylamine followed by reduction.
These methods are supported by literature on similar indole derivatives where primary amines are reacted with haloalkyl indoles or aldehyde-functionalized indoles to yield the corresponding aminoethyl indole derivatives.
Specific Synthetic Example
While direct literature on this compound is limited, analogous compounds such as ropinirole hydrochloride (a 3-(2-(propylamino)ethyl)indole derivative) have been prepared by:
- Heating an indole precursor with n-propylamine in the presence of a base.
- Isolation of the free base followed by treatment with hydrochloric acid to yield the monohydrochloride salt.
A typical procedure involves the following:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Indole derivative + n-propylamine, base, solvent (e.g., ethanol) | 70-85 | Alkylation or reductive amination step |
| 2 | Purification by crystallization or chromatography | - | To isolate the free base |
| 3 | Treatment with HCl in ethanol or ether | 90-95 | Formation of monohydrochloride salt |
This approach is analogous to the preparation of ropinirole hydrochloride described in USP monographs, where the residue is treated with hydrochloric acid and evaporated to dryness to yield the hydrochloride salt.
Salt Formation
The final step involves converting the free base of 3-(2-(n-Propylamino)ethyl)indole into its monohydrochloride salt by:
- Dissolving the free base in a suitable solvent such as ethanol or ethyl acetate.
- Adding an equimolar amount of hydrochloric acid (often 2 M HCl).
- Stirring the mixture at low temperature (0–10 °C) to precipitate the salt.
- Filtering and drying under vacuum.
This method ensures high purity and stability of the compound, as hydrochloride salts are generally more crystalline and easier to handle.
Analytical Data Supporting Preparation
Chromatographic Analysis
Chromatographic systems used for purity and identity confirmation include:
| Parameter | Condition |
|---|---|
| Column | 4.6 mm × 25 cm; 5 µm packing L7 |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | Acetonitrile and aqueous buffer (20:80) |
| Injection Volume | 10 µL |
This system is similar to that employed for ropinirole hydrochloride and can be adapted for this compound.
Spectroscopic Data
Typical spectroscopic features for the compound include:
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to indole protons, ethyl chain, and n-propylamino group |
| IR | Characteristic N-H stretching (~3300 cm⁻¹), C-H aromatic and aliphatic stretches |
| Mass Spec | Molecular ion peak consistent with C13H19N2 (free base) |
Such data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of 3-(2-bromoethyl)indole with n-propylamine | Base, ethanol, reflux | 70-85 | Straightforward, good yields | Requires haloalkyl intermediate |
| Reductive amination of 3-(2-oxoethyl)indole with n-propylamine | NaBH4 or NaBH3CN, ethanol | 65-80 | Mild conditions, high selectivity | Longer reaction time |
| Salt formation | Treatment with HCl in ethanol | 90-95 | High purity, stable salt form | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
3-(2-(n-Propylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-(n-Propylamino)ethyl)indole monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(n-Propylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Backbone Modifications Indole vs. Indole-2-one: The compound in features a ketone at the 2-position of the indole ring (indole-2-one), altering electronic properties and hydrogen-bonding capacity compared to the parent indole structure. This modification may influence receptor binding or metabolic stability . Substituent Variations: The n-propylamine side chain in the target compound contrasts with morpholine (), dimethylamino (), or benzylamino () groups in analogs. These substitutions affect lipophilicity, solubility, and steric interactions.
Pharmacological and Toxicological Profiles Antiparkinson Activity: The indole-2-one derivative () is an impurity in Ropinirole Hydrochloride, a dopamine agonist used in Parkinson’s disease. The n-propylaminoethyl side chain in the target compound may share partial agonistic activity but lacks the indole-2-one scaffold critical for Ropinirole’s efficacy . Toxicity: The dimethylamino-phenethyl analog () exhibits acute toxicity (LD₅₀ = 400 mg/kg subcutaneously in mice), likely due to its bulky phenethyl group and enhanced membrane permeability. The target compound’s simpler structure may confer lower systemic toxicity .
Physicochemical Properties Solubility: Hydrochloride salts generally improve water solubility. For example, 5-methyltryptamine hydrochloride () is soluble in water and ethanol, whereas the morpholino derivative () may have reduced solubility due to the morpholine ring’s hydrophobicity. LogP and Bioavailability: The n-propylaminoethyl group in the target compound likely confers moderate lipophilicity (estimated LogP ~2.5), balancing blood-brain barrier penetration and renal clearance. In contrast, the phenethyl-substituted analog () has higher LogP (~3.5), increasing tissue retention but risking accumulation .
Biological Activity
3-(2-(n-Propylamino)ethyl)indole monohydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an indole derivative that features a propylamino side chain. Its structure can be represented as follows:
This compound is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability for biological assays.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic system. Research indicates that it functions as a prejunctional dopamine receptor agonist , thereby modulating dopamine release without directly stimulating postsynaptic receptors .
Key Mechanisms:
- Dopamine Receptor Agonism : It has been shown to inhibit the constrictor response in isolated perfused rabbit ear arteries, indicating its role in vasodilation mediated through dopamine receptor activation .
- Selective Activity : The compound exhibits selectivity for dopamine receptors, which is crucial for minimizing side effects associated with non-selective agonists.
Biological Activity
The biological activity of this compound can be summarized in the following categories:
| Activity | Description |
|---|---|
| Vasodilation | Induces relaxation of vascular smooth muscle via dopamine receptor modulation. |
| Neuromodulation | Influences neurotransmitter release dynamics, particularly dopamine. |
| Potential Therapeutic Uses | Investigated for use in conditions like Parkinson's disease and mood disorders. |
Case Studies and Research Findings
- Vasodilatory Effects : A study demonstrated that this compound caused a dose-dependent inhibition of vasoconstriction in rabbit models, with an effective concentration (EC50) of approximately 100 nM .
- Pharmacological Implications : Research has indicated that compounds similar to this indole derivative have been utilized in treating neurodegenerative diseases such as Parkinson's disease, highlighting the potential therapeutic applications of this class of compounds .
- Comparative Studies : In comparative studies with other indole derivatives, this compound showed enhanced selectivity towards dopaminergic pathways while exhibiting lower central nervous system stimulation compared to non-selective agents .
Q & A
Q. What are the recommended methods for synthesizing 3-(2-(n-Propylamino)ethyl)indole monohydrochloride, and how can purity be ensured?
Methodological Answer: Synthesis typically involves alkylation of indole derivatives with n-propylamine followed by hydrochlorination. For example, analogous compounds like tryptamine hydrochloride are synthesized via nucleophilic substitution of indole-3-ethylamine with alkyl halides, followed by acid treatment to form the hydrochloride salt . Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 280 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and quantify impurities. Recrystallization from methanol/water mixtures can enhance purity (>98%) .
Q. What are the critical solubility characteristics of this compound, and how do they influence experimental design?
Methodological Answer: The compound’s solubility is pH-dependent due to its ionizable amino group. It is freely soluble in water and methanol but poorly soluble in nonpolar solvents like toluene . For in vitro assays, prepare stock solutions in deionized water (10 mM) and dilute in buffer systems (e.g., PBS, pH 7.4). Precipitation at neutral pH may occur, necessitating solubility enhancers (e.g., DMSO ≤0.1%) for cellular studies .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store in airtight, light-protected containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies for similar indole derivatives show >90% integrity over 12 months under these conditions. Aliquot stock solutions to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?
Methodological Answer: Discrepancies in toxicity data (e.g., LD₅₀ values) may arise from variations in administration routes (e.g., subcutaneous vs. intravenous) or species-specific metabolism. For example, a structurally related compound showed an LD₅₀ of 400 mg/kg (subcutaneous, mice) but no acute toxicity at lower doses . To reconcile contradictions:
Q. What experimental strategies are recommended to elucidate the receptor binding affinity of this compound compared to its structural analogs?
Methodological Answer: Use radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) or computational docking studies (AutoDock Vina) to compare binding modes. For example, substituting the n-propyl group with a methyl group (as in 5-hydroxy DMT hydrochloride) reduces affinity for 5-HT₂A receptors but increases selectivity for σ₁ receptors . Key steps:
- Synthesize analogs with modified alkyl chains (e.g., ethyl, isopropyl).
- Measure IC₅₀ values via competitive binding assays.
- Correlate structural changes (e.g., LogP, polar surface area) with activity trends .
Q. How can researchers design robust dose-response studies to evaluate the compound’s pharmacological effects?
Methodological Answer: Adopt a multi-tiered approach:
In Silico Modeling : Predict therapeutic windows using QSAR (Quantitative Structure-Activity Relationship) models.
In Vitro Screening : Test across a 10,000-fold concentration range (1 nM–100 µM) in primary neurons or transfected cell lines.
In Vivo Validation : Use rodent models (e.g., forced swim test for antidepressants) with pharmacokinetic profiling (plasma half-life, brain penetration) .
Q. What analytical techniques are most effective for characterizing degradation products under stress conditions?
Methodological Answer: Forced degradation studies (hydrolysis, oxidation, photolysis) followed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
